molecular formula C8H11NO4 B2562953 Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate CAS No. 206064-49-5

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate

Cat. No. B2562953
CAS RN: 206064-49-5
M. Wt: 185.179
InChI Key: UVXYNACCCGVAGC-UHFFFAOYSA-N
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Description

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is a chemical compound with the CAS Number: 206064-49-5. It has a molecular weight of 185.18 . The compound is in the form of a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-methoxy-4-methylisoxazole-5-carboxylate . The InChI code is 1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 . The InChI key is UVXYNACCCGVAGC-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Complex Molecules

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the biomimetic synthesis of α-cyclopiazonic acid, a potent mycotoxin and secondary metabolite produced by certain fungi. This synthesis involves the conversion of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate and demonstrates the compound's versatility in organic synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Development of Biologically Active Compounds

Research has also focused on developing biologically active compounds using Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate. For example, studies have shown its involvement in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. These compounds have been tested for their auxin activities and effects on wheat gemma, highlighting the compound's potential in agricultural chemistry (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Pharmaceutical Applications

In pharmaceutical research, Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate has been employed in the synthesis of various drug candidates. For instance, its derivatives have been explored for their potential antitumor properties. One study demonstrated its use in creating benzocarbazoloquinones, compounds known for their anticancer activities (Rajeswaran & Srinivasan, 1994).

Safety and Hazards

The safety information for Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is available in its Material Safety Data Sheet (MSDS) . For detailed safety and hazard information, it’s recommended to refer to the MSDS.

properties

IUPAC Name

ethyl 3-methoxy-4-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXYNACCCGVAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-hydroxy-4-methylisoxazole-5-carboxylate (2.0 g, 11.7 mmol) and K2CO3 (4.0 g, 29 mmol) in ethanol (50 mL) was heated at 40° C. for a total of 26 h. Methyl iodide (0.8 mL, 13 mmol) was added after 1 h and an additional 3 times during the next 25 h. The solution was filtered and reduced in vacuo (according to 1H NMR, a 1:1 mixture of the title compound and ethyl 3-methoxy-4-methylisoxazole-5-carboxylate was obtained). Flash chromatography (silica gel, eluent: dichloromethane/diethyl ether=9:1 then 1:1) gave ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate as a yellow oil (0.40, 18%) and title compound (0.45 g, 21%). A small sample of the latter was recrystallized (EtOAc/heptane) to give colorless crystals: mp 64-65° C. Crude title compound was used in the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

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